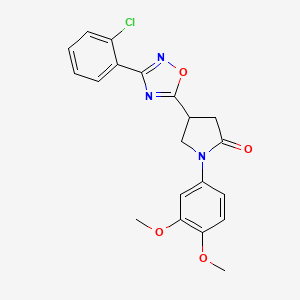![molecular formula C18H19N3O2 B2976619 3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide CAS No. 1396783-54-2](/img/structure/B2976619.png)
3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule, likely used in the field of medicinal chemistry or pharmaceutical research. It contains a pyrazolo[1,5-a]pyridine core, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as pyrazolo[3,4-b]pyridines, have been synthesized via palladium-catalyzed reactions of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
A study highlights the regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs, including compounds structurally similar to "3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide". These compounds were synthesized using an environmentally benign route and exhibited promising anti-inflammatory and anti-cancer activities (S. Kaping et al., 2016).
Antimicrobial Activity
Another research focus involves the synthesis of pyrazoline and amino cyanopyridine derivatives, with some derivatives exhibiting significant antimicrobial activities. These compounds, related to the core structure of interest, showcase a wide range of therapeutic potentials (V. R. Dangar et al., 2014).
Anticancer and Antitumor Agents
Further studies have delved into the synthesis of various polymethoxylated fused pyridine ring systems, demonstrating a broad spectrum of antitumor activity. These findings suggest the potential of such compounds, including those structurally related to "this compound", in cancer treatment (Sherif A F Rostom et al., 2009).
Discovery of c-MET Inhibitors
Research into cellular mesenchymal-epithelial transition factor (c-MET) inhibitors has led to the development of compounds with new scaffolds, including derivatives of "this compound". These compounds exhibit potent inhibitory activities against c-MET and anticancer activity against various cancer cell lines (Yingnan Jiang et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazolo[3,4-b]pyridin-6-one scaffold have shown anticancer activity against various tumor cell lines . These compounds have been found to inhibit microtubule polymerization by binding to the colchicine site .
Mode of Action
The compound interacts with its targets, potentially inhibiting their function. For instance, similar compounds have been found to inhibit microtubule polymerization, which is crucial for cell division . This interaction leads to changes in the cell, such as inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Biochemical Pathways
The inhibition of microtubule polymerization suggests that it affects the cell cycle and apoptosis pathways . The downstream effects of these changes include the inhibition of cell division and the induction of programmed cell death .
Result of Action
The result of the compound’s action is the potential inhibition of cell division and induction of apoptosis in cancer cells . This could lead to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-16-8-5-14(6-9-16)7-10-18(22)19-12-15-13-20-21-11-3-2-4-17(15)21/h2-6,8-9,11,13H,7,10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSMVJXGEOFMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

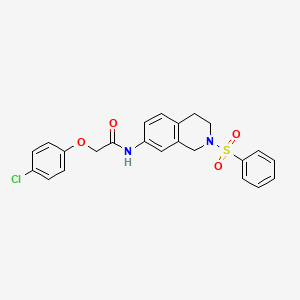
![2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B2976540.png)

![1-[4-Phenyl-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2976542.png)
amino]-3-(1H-indol-3-yl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2976543.png)
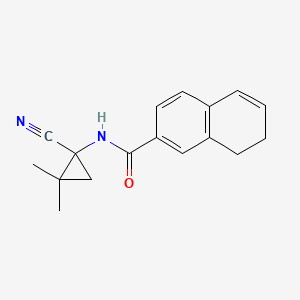
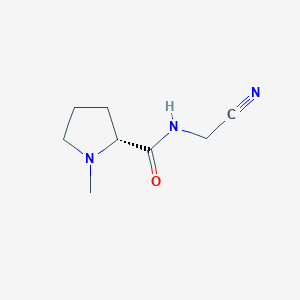
![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2976550.png)


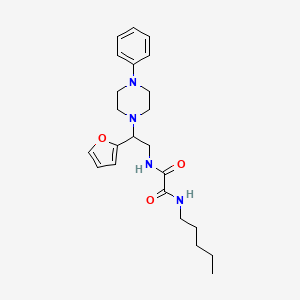
![2-[2-(3-Chloroanilino)vinyl]-4-(2,6-dichlorophenyl)-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2976557.png)

